molecular formula C10H11N3O4S2 B2388251 2-Methylsulfanyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole CAS No. 868216-44-8

2-Methylsulfanyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole

Cat. No.: B2388251
CAS No.: 868216-44-8
M. Wt: 301.34
InChI Key: LXIWXKLPOLTNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylsulfanyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydroimidazole ring substituted with a methylsulfanyl group and a nitrophenylsulfonyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with 2-methylthiophenol to form an intermediate, which is then cyclized with an appropriate imidazole precursor under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like chromatography and recrystallization are common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, base catalysts like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-Methylsulfanyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and nitro groups play crucial roles in binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
  • 2,4-Disubstituted NH-imidazoles

Uniqueness

2-Methylsulfanyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

2-methylsulfanyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S2/c1-18-10-11-6-7-12(10)19(16,17)9-4-2-8(3-5-9)13(14)15/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIWXKLPOLTNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.